molecular formula C15H21N3O7 B12445890 3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)

3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)

Cat. No.: B12445890
M. Wt: 355.34 g/mol
InChI Key: RCYXHFYPMHYCIA-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid is a complex organic compound that features a furan ring, an amino group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive conditions.

    Acylation: The furan-2-ylmethylamine is then acylated with an appropriate acyl chloride or anhydride to introduce the acyl group.

    Hydrazine Addition: The acylated product is reacted with hydrazine to form the hydrazinyl intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dioxolane ring.

    Final Coupling: The final step involves coupling the dioxolane intermediate with a butanoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydrazinyl groups can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring and can undergo similar chemical reactions.

    Hydrazinyl derivatives: Compounds with hydrazinyl groups can exhibit similar reactivity and biological activity.

    Dioxolane derivatives: These compounds share the dioxolane ring and can be used in similar applications.

Uniqueness

What sets 3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C15H21N3O7

Molecular Weight

355.34 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)-4-[2-[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C15H21N3O7/c1-15(24-5-6-25-15)8-12(19)17-18-14(22)11(7-13(20)21)16-9-10-3-2-4-23-10/h2-4,11,16H,5-9H2,1H3,(H,17,19)(H,18,22)(H,20,21)

InChI Key

RCYXHFYPMHYCIA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC(=O)NNC(=O)C(CC(=O)O)NCC2=CC=CO2

Origin of Product

United States

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